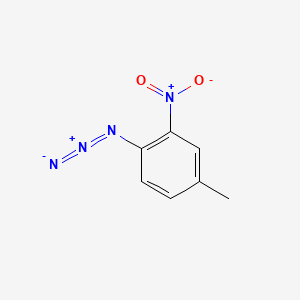

3-Nitro-4-azidotoluene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Nitro-4-azidotoluene is an organic compound characterized by the presence of a methyl group, a nitro group, and an azide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-azidotoluene typically involves the nitration of 4-methylphenyl azide. The process begins with the nitration of 4-methylphenol to produce 4-methyl-2-nitrophenol. This intermediate is then converted to 4-methyl-2-nitrophenyl azide through a diazotization reaction followed by azidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Nitro-4-azidotoluene undergoes various chemical reactions, including:

Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium on carbon (Pd/C).

Nucleophiles: Sodium azide (NaN3), potassium azide (KN3).

Cycloaddition Conditions: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

Reduction Products: 4-Methyl-2-nitroaniline.

Substitution Products: Various substituted phenyl azides.

Cycloaddition Products: Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Nitro-4-azidotoluene serves as a precursor in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its azide functionality allows for unique reactions such as the azide-alkyne cycloaddition, which is pivotal in developing complex molecules .

Bioconjugation Techniques

In biological research, this compound is employed in bioconjugation techniques to label biomolecules like proteins and nucleic acids. This application is critical for studying biological pathways and interactions at a molecular level.

Drug Delivery Systems

The compound is being investigated for its potential use in drug delivery systems. Its ability to generate reactive intermediates upon exposure to heat or light makes it suitable for targeted delivery applications .

Development of Advanced Materials

In materials science, this compound is utilized in creating advanced materials such as polymers and coatings. The azide group’s reactivity allows for the incorporation of this compound into various polymeric structures, enhancing their properties .

Case Study 1: Synthesis of Energetic Materials

A study demonstrated the use of azides, including this compound, in synthesizing high-performance energetic materials. The research focused on fine-tuning properties by linking azido compounds with other energetic moieties to enhance stability without compromising performance .

Case Study 2: Antimicrobial Activity Evaluation

Research involving derivatives of this compound explored their antimicrobial properties. Compounds were synthesized and tested against various bacterial strains, showing promising results that indicate potential applications in antimicrobial therapies .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 3-Nitro-4-azidotoluene involves the generation of reactive intermediates, such as nitrenes, upon exposure to heat or light. These intermediates can insert into various chemical bonds, leading to the formation of new compounds. The azide group is particularly reactive and can participate in a variety of chemical transformations, making it a versatile tool in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-3-nitrophenyl azide: Similar in structure but with a fluorine atom instead of a methyl group.

4-Nitrophenyl azide: Lacks the methyl group, making it less sterically hindered.

4-Methylphenyl azide: Lacks the nitro group, resulting in different reactivity.

Uniqueness: 3-Nitro-4-azidotoluene is unique due to the presence of both a methyl and a nitro group, which influence its reactivity and stability. The combination of these functional groups allows for a diverse range of chemical reactions and applications, distinguishing it from other phenyl azides .

Biologische Aktivität

3-Nitro-4-azidotoluene is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. The nitro and azido functional groups present in this compound contribute to its pharmacological properties, making it a subject of various studies. This article summarizes the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

This compound features both a nitro group (-NO2) and an azido group (-N3) attached to a toluene ring. The presence of these functional groups influences the compound's reactivity and interactions with biological systems. The nitro group can act as both a pharmacophore and a toxicophore, affecting the compound's biological activity through various mechanisms.

1. Antimicrobial Activity

Nitro-containing compounds, including this compound, have been recognized for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind covalently to DNA, leading to cell death. For example, similar nitro compounds like metronidazole exhibit antimicrobial activity by generating toxic radicals upon reduction .

Table 1: Antimicrobial Activity of Nitro Compounds

2. Anti-inflammatory Activity

Research indicates that nitro compounds can modulate inflammatory responses. Nitro fatty acids, for instance, react with proteins involved in signaling pathways that regulate inflammation. This compound may exert similar effects through the formation of nitrated protein adducts that influence cellular signaling .

Case Study: Inhibition of iNOS

A study demonstrated that certain nitro derivatives inhibit inducible nitric oxide synthase (iNOS), a key enzyme in inflammation. The inhibition was linked to the number and positioning of nitro groups on the aromatic ring . This suggests that this compound could also possess anti-inflammatory properties through similar mechanisms.

3. Anticancer Potential

The anticancer activity of nitro compounds is attributed to their ability to generate reactive oxygen species (ROS) upon reduction, which can induce apoptosis in cancer cells. Research has shown that nitro derivatives can enhance the cytotoxic effects of chemotherapeutic agents by targeting cancer cell metabolism .

Table 2: Anticancer Activity of Nitro Compounds

Eigenschaften

IUPAC Name |

1-azido-4-methyl-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-5-2-3-6(9-10-8)7(4-5)11(12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBBGEGMFYCHPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.